molecular formula C12H18N5O7P B13865307 2'-O-Methyl-N6-methyladenosine 5'-monophosphate

2'-O-Methyl-N6-methyladenosine 5'-monophosphate

Cat. No.: B13865307
M. Wt: 375.27 g/mol
InChI Key: RCPFPDICXYXAPF-WOUKDFQISA-N
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Description

6,2’-Dimethyladenosine 5’-Monophosphate is a modified nucleotide with the molecular formula C12H18N5O7P and a molecular weight of 375.27 g/mol . This compound is a derivative of adenosine monophosphate, where methyl groups are attached to the 6th and 2’ positions of the adenosine moiety. It is often used in biochemical research due to its unique structural properties and biological activities.

Preparation Methods

The synthesis of 6,2’-Dimethyladenosine 5’-Monophosphate typically involves the methylation of adenosine monophosphate. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction is carried out under controlled temperature and pH conditions to ensure selective methylation at the desired positions.

Industrial production methods may involve more scalable processes, including the use of automated synthesizers and high-throughput purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

6,2’-Dimethyladenosine 5’-Monophosphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6,2’-Dimethyladenosine 5’-Monophosphate is unique due to its specific methylation pattern, which distinguishes it from other similar compounds such as:

The unique methylation pattern of 6,2’-Dimethyladenosine 5’-Monophosphate provides distinct biochemical properties and biological activities, making it a valuable tool in various research applications.

Properties

Molecular Formula

C12H18N5O7P

Molecular Weight

375.27 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3-hydroxy-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H18N5O7P/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(22-2)8(18)6(24-12)3-23-25(19,20)21/h4-6,8-9,12,18H,3H2,1-2H3,(H,13,14,15)(H2,19,20,21)/t6-,8-,9-,12-/m1/s1

InChI Key

RCPFPDICXYXAPF-WOUKDFQISA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC

Origin of Product

United States

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